
2-Bromo-3-thiophenecarboxylic acid
Overview
Description
2-Bromo-3-thiophenecarboxylic acid is an organic compound with the molecular formula C5H3BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the second position and a carboxylic acid group at the third position of the thiophene ring .
Preparation Methods
Preparation Routes and Methods
Bromination of Thiophene Derivatives
The initial step in most syntheses involves selective bromination of thiophene or substituted thiophenes to introduce a bromine atom at the 2-position, which is crucial for further functionalization.
Key Method: Bromination with Bromopyridine Salt and Hydrogen Bromide
- Thiophene is dissolved in halohydrocarbon solvents (e.g., methylene dichloride or chloroform) with hydrobromic acid.
- The mixture is cooled to between -10°C and 0°C.
- Bromopyridine salt is added dropwise to control the bromination selectively at the 2-position.
- The reaction is stirred under 0°C for 3-4 hours.
- Workup involves extraction, washing with sodium sulfite solution and water, and distillation to isolate 2-bromothiophene with yields around 88-90%.
Table 1: Bromination Reaction Conditions and Yields
Entry | Solvent | Temperature (°C) | Brominating Agent | Yield of 2-Bromothiophene (%) | Notes |
---|---|---|---|---|---|
1 | Methylene dichloride | -10 to 0 | Bromopyridine salt | 90 | High selectivity, batchwise addition |
2 | Chloroform | 0 | Bromopyridine salt | 88 | Similar efficiency to entry 1 |
Formation of 2-Bromo-3-thiophenecarboxylic Acid via Diethyl Malonate Intermediate
A three-step synthetic sequence from 2-bromothiophene involves:
- Preparation of a 2-(2-thiophene) diethyl malonate intermediate by reaction of 2-bromothiophene with diethyl malonate in the presence of alkali metal at elevated temperatures (90-120°C).
- Saponification of the diethyl malonate ester under alkaline conditions in an alcoholic solvent (e.g., ethanol) to yield the corresponding diacid.
- Acidification and decarboxylation by refluxing with acid to obtain this compound.
- Alcoholic solvents improve solubility and reaction rates in saponification.
- Decarboxylation is performed by acidification and heating.
- The overall process has a simple route and high yield.
Alternative Routes via Grignard Reagents and Carbonylation
Another well-documented approach involves:
- Bromination of 3-methylthiophene to 2-bromo-3-methylthiophene.
- Formation of the 2-thienyl Grignard reagent by reaction with magnesium in ether solvents such as tetrahydrofuran.
- Carboxylation of the Grignard reagent with carbon dioxide or dimethyl carbonate to introduce the carboxylic acid or ester functionality.
- Hydrolysis of the ester to the acid.
This route allows for the preparation of halogenated thiophene carboxylic acids with controlled substitution patterns and has been demonstrated on a laboratory scale with multi-gram quantities.
Table 2: Grignard Reaction Conditions for Thiophene Carboxylation
Detailed Reaction Mechanisms and Notes
Selective Bromination: The use of bromopyridine salt at low temperatures controls the regioselectivity to favor the 2-position bromination on thiophene, avoiding polybromination or substitution at undesired sites.
Saponification in Alcoholic Solvent: Since 2-(2-thiophene) diethyl malonate is poorly soluble in aqueous alkali, alcoholic solvents (methanol, ethanol, propanol) are used to dissolve both the substrate and base, leading to homogeneous reaction mixtures and faster saponification.
Grignard Formation: The presence of alkyl halides as activators facilitates the formation of the Grignard reagent from bromothiophene derivatives. Solvent dryness and purity are critical for high yields.
Carbonylation: Introduction of the carboxyl group via carbonation of the Grignard reagent or palladium-catalyzed carbonylation under CO pressure provides flexible synthetic options depending on scale and equipment availability.
Comparative Summary of Preparation Methods
Research Findings and Experimental Data Highlights
The bromination step using bromopyridine salt achieves up to 90% yield of 2-bromothiophene with high regioselectivity at temperatures below 0°C.
Saponification in alcoholic solvents significantly improves reaction kinetics compared to aqueous alkali solutions due to better solubility of intermediates.
Grignard reactions with 2-bromo-3-methylthiophene followed by carbonation provide high yields (up to 86%) of the carboxylic acid derivatives, with solvent choice (THF preferred) critical for success.
Multi-gram scale syntheses have been demonstrated, confirming the practical applicability of these methods for laboratory and pilot-scale production.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrOS
- Molecular Weight : 207.04 g/mol
- Melting Point : 178–182 °C
- Structure : Characterized by a bromine atom at the second position and a carboxylic acid group at the third position of the thiophene ring.
Organic Synthesis
2-Bromo-3-thiophenecarboxylic acid serves as a vital building block in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, making it a precursor for the development of more complex thiophene derivatives. This compound is particularly useful in:
- Synthesis of Heterocycles : It can be used to create a variety of heterocyclic compounds through nucleophilic cyclization strategies.
- Development of Novel Materials : Its derivatives are employed in the production of advanced materials, including organic semiconductors and polymers for electronic applications.
Research has shown that thiophene derivatives, including this compound, exhibit significant biological activities. Some key findings include:
- Antimicrobial Properties : Studies indicate that thiophene derivatives can inhibit bacterial growth, including strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anti-inflammatory Effects : Compounds similar to this compound have been investigated for their potential to inhibit cyclooxygenase enzymes, which play a role in inflammation .
Pharmaceutical Applications
The compound is explored for its potential therapeutic applications in drug discovery:
- Drug Development : It acts as a precursor for synthesizing biologically active compounds with potential uses in treating various diseases.
- Therapeutic Agents : Research into its pharmacological properties suggests it may contribute to developing new anti-inflammatory and analgesic drugs .
Industrial Applications
In industrial settings, this compound is utilized for producing specialty chemicals and advanced materials. Its versatility allows it to be used in:
- Organic Synthesis : As a key intermediate in the manufacture of various chemical products.
- Corrosion Inhibitors : Thiophene derivatives are employed as additives to enhance the durability of materials against corrosion.
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of novel antimicrobial agents derived from this compound. The results indicated effective inhibition against several bacterial strains, showcasing its potential in pharmaceutical applications.
Compound Name | Activity | Reference |
---|---|---|
This compound derivative | MRSA Inhibition | |
Another thiophene derivative | Broad-spectrum antimicrobial |
Case Study 2: Development of Organic Semiconductors
Research highlighted the use of thiophene derivatives, including this compound, in creating organic semiconductors. The findings revealed enhanced electrical properties suitable for electronic devices.
Application | Material Type | Performance Metrics |
---|---|---|
Organic Semiconductors | Thiophene-based polymers | High charge mobility |
Mechanism of Action
The mechanism of action of 2-Bromo-3-thiophenecarboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the bromine atom and carboxylic acid group. These functional groups facilitate its involvement in substitution, oxidation, and reduction reactions, enabling the formation of diverse products .
Comparison with Similar Compounds
3-Thiophenecarboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Thiophenecarboxylic acid: The carboxylic acid group is at the second position, altering its reactivity and properties.
4-Bromo-3-thiophenecarboxylic acid: The bromine atom is at the fourth position, leading to different chemical behavior.
Uniqueness: 2-Bromo-3-thiophenecarboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group on the thiophene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Biological Activity
2-Bromo-3-thiophenecarboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by the presence of a bromine atom at the 2-position and a carboxylic acid group at the 3-position of the thiophene ring. This structure contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains using the disc diffusion method. The results are summarized in Table 1.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
The compound showed a notable inhibition zone against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies demonstrated its ability to inhibit cancer cell proliferation. The following table summarizes the IC50 values against different cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
A549 (lung cancer) | 20 |
These findings indicate that the compound has potential as a chemotherapeutic agent, particularly against lung and cervical cancers .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. This inhibition may contribute to both its anti-inflammatory and anticancer effects .
- Gene Expression Modulation : It may influence gene expression by interacting with DNA or RNA, affecting protein synthesis and cellular signaling pathways .
Case Studies
Several studies have explored the pharmacological effects of thiophene derivatives, including this compound:
- Study on Antioxidant Activity : A derivative containing thiophene moieties was evaluated for antioxidant properties using the DPPH assay. The results indicated that modifications to the thiophene structure could enhance radical scavenging activity, suggesting that similar modifications might improve the efficacy of this compound .
- Evaluation in Animal Models : In vivo studies demonstrated that lower doses of the compound exhibited anti-inflammatory effects without significant toxicity, while higher doses led to adverse effects. This dose-dependent response highlights the importance of careful dosage in therapeutic applications .
Properties
IUPAC Name |
2-bromothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSXMPCELBYUSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488551 | |
Record name | 2-Bromothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50488551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24287-95-4 | |
Record name | 2-Bromo-3-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24287-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50488551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-thiophenecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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